3-(5-(4-(dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
Description
3-(5-(4-(Dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a hybrid heterocyclic compound combining a coumarin (2H-chromen-2-one) core with a 1,3,4-oxadiazole ring substituted at the 5-position with a 4-(dimethylamino)phenyl group. The coumarin scaffold is known for its pharmacological versatility, including anticoagulant, antimicrobial, and anticancer properties, while the 1,3,4-oxadiazole moiety enhances electron-deficient character and bioactivity. This compound’s structure enables π-π stacking interactions and hydrogen bonding, which are critical for binding to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
3-[5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-22(2)14-9-7-12(8-10-14)17-20-21-18(25-17)15-11-13-5-3-4-6-16(13)24-19(15)23/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYNPOAWYUXYIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-(dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves multiple steps:
Formation of the Oxadiazole Ring: This step often starts with the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the 1,3,4-oxadiazole ring.
Coupling with Chromen-2-one: The oxadiazole intermediate is then coupled with a chromen-2-one derivative. This can be achieved through various coupling reactions, such as the Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling reactions.
Introduction of the Dimethylamino Group:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-(dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various reduced forms of the oxadiazole or chromen-2-one rings.
Scientific Research Applications
Anti-Cancer Activity
Research has indicated that derivatives of oxadiazoles exhibit significant anti-cancer properties. For instance, a study highlighted that certain oxadiazole derivatives demonstrated cytotoxic effects against glioblastoma cell lines. The compounds were found to induce apoptosis by damaging DNA in cancer cells, suggesting their potential as therapeutic agents in cancer treatment .
Anti-Diabetic Activity
The same class of compounds has also been evaluated for anti-diabetic properties. In vivo studies using genetically modified Drosophila melanogaster models revealed that certain derivatives significantly lowered glucose levels, indicating their potential for managing diabetes .
| Compound | Effect on Glucose Levels | Model Organism | Reference |
|---|---|---|---|
| 5d | Significant reduction | Drosophila | |
| 5f | Significant reduction | Drosophila |
Antimicrobial and Antioxidant Activities
In vitro studies have shown that this compound and its derivatives possess notable antimicrobial and antioxidant activities. A series of synthesized compounds were tested for their ability to inhibit bacterial growth and scavenge free radicals. Some derivatives exhibited broad-spectrum antibacterial activity while others showed potent antifungal effects .
Molecular Docking Studies
Molecular docking simulations have been conducted to assess the binding affinity of these compounds with target proteins involved in various diseases. These studies provide insights into the mechanism of action and help in optimizing lead compounds for further development .
Mechanism of Action
The mechanism of action of 3-(5-(4-(dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxadiazole and chromen-2-one rings can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(5-(4-(dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can be contextualized against analogous coumarin-oxadiazole derivatives. Below is a detailed comparison based on substituents, synthetic routes, physicochemical properties, and biological activities:
Table 1: Structural and Functional Comparison of Coumarin-Oxadiazole Derivatives
Key Comparison Points
C4 and C5 () feature azo and thioacetyl bridges, respectively. These modifications introduce planar azo groups or flexible thioether linkages, altering molecular rigidity and intermolecular interactions. C5’s high melting point (320°C) suggests strong crystalline packing due to its extended conjugation .
Biological Activity: CD-11 to CD-13 () demonstrate that substituents on the benzophenone ring (e.g., chloro, bromo) significantly enhance α-glucosidase/α-amylase inhibition compared to unsubstituted derivatives. The target compound’s dimethylamino group may similarly modulate enzyme interactions . IVb () highlights the importance of phenyl groups on oxadiazole for anticonvulsant activity, suggesting that the target compound’s dimethylamino substitution could either enhance or reduce this effect depending on steric/electronic factors .
Synthetic Approaches: The target compound’s synthesis likely involves cyclization of a coumarin-hydrazide intermediate with a 4-(dimethylamino)benzoyl chloride, analogous to methods described for IVa-IVl (microwave-assisted cyclization, ~80% yields) . C4 and C5 () employ iodine-mediated oxidative coupling and nucleophilic substitution, achieving yields >83% .
Thermal and Solubility Properties: The dimethylamino group in the target compound may improve solubility in polar solvents compared to non-polar analogs like 8a (methyl-substituted) or 8b (phenyl-substituted) . High melting points in C4 (195–197°C) and C5 (320°C) correlate with extended conjugation and hydrogen-bonding capacity, whereas the target compound’s melting point is unreported but expected to be lower due to its less rigid structure .
Biological Activity
3-(5-(4-(dimethylamino)phenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a complex organic compound that has garnered attention in recent years for its diverse biological activities. This article details its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following molecular details:
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₃N₃O₃ |
| Molecular Weight | 259.26 g/mol |
| IUPAC Name | (E)-3-[5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]prop-2-enoic acid |
| InChI Key | FRWLPPWUUCUWQN-BQYQJAHWSA-N |
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. Notable activities include:
- Anticancer Properties : Studies have shown that derivatives of the chromenone scaffold exhibit cytotoxic effects against various cancer cell lines. The mechanisms often involve apoptosis induction and cell cycle arrest through interactions with tubulin and other cellular pathways .
- Antioxidant Activity : The compound has shown potential as an antioxidant, which can mitigate oxidative stress-related damage in cells. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role .
- Cholinesterase Inhibition : Some studies suggest that compounds related to this structure may act as inhibitors of acetylcholinesterase (AChE), which is crucial in treating Alzheimer’s disease and other cognitive disorders .
The biological effects of this compound can be understood through several mechanisms:
- Apoptosis Induction : The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
- Cell Cycle Arrest : It interferes with the normal cell cycle progression, particularly at the G2/M phase, leading to inhibited proliferation of cancer cells .
- Enzyme Inhibition : The inhibition of AChE suggests a mechanism where the compound competes with acetylcholine at the active site of the enzyme, thus enhancing cholinergic signaling .
Case Studies and Research Findings
Several studies have explored the biological activities associated with this compound:
-
Anticancer Activity :
- A study demonstrated that derivatives of chromenone exhibited significant cytotoxicity against breast cancer cell lines through apoptosis mechanism activation .
- Another research highlighted that modifications in the oxadiazole ring enhanced the anticancer properties by increasing interaction with tubulin proteins .
- Cholinesterase Inhibition :
- Antioxidant Properties :
Q & A
Q. What crystallographic techniques validate the compound’s solid-state structure?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
